molecular formula C17H19ClO2S B5084145 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene

1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene

Cat. No. B5084145
M. Wt: 322.8 g/mol
InChI Key: KZALZZXMLOLYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene, also known as CPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPTP is a member of the benzene family and has been found to exhibit anti-inflammatory and anti-cancer effects.

Mechanism of Action

The mechanism of action of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene is not fully understood. However, it is believed that 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene exerts its anti-inflammatory and anti-cancer effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been found to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene can inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and are involved in the progression of cancer. 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. In vivo studies have shown that 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene can reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and purified. It has been shown to have low toxicity and can be administered orally or intravenously. However, there are also limitations to using 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type and disease model being studied.

Future Directions

There are several future directions for the study of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene. One area of research is the development of more potent and selective 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene analogs that can be used as therapeutic agents. Another area of research is the investigation of the role of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene in other diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of new drug delivery systems and formulations may improve the efficacy and bioavailability of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene. Overall, 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and clinical applications.

Synthesis Methods

1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene can be synthesized through a multi-step process starting with the reaction of 4-chlorothiophenol with 3-bromopropyl ethyl ether. The resulting product is then reacted with 3-ethoxyphenol to form 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has also been shown to have anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Additionally, 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO2S/c1-2-19-15-5-3-6-16(13-15)20-11-4-12-21-17-9-7-14(18)8-10-17/h3,5-10,13H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZALZZXMLOLYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.